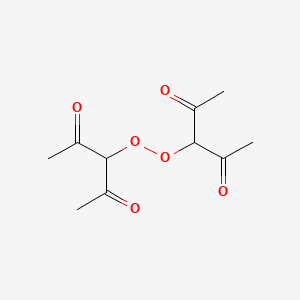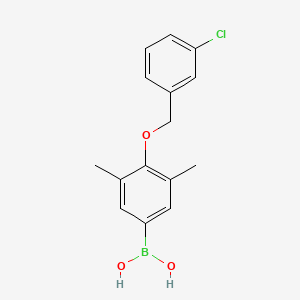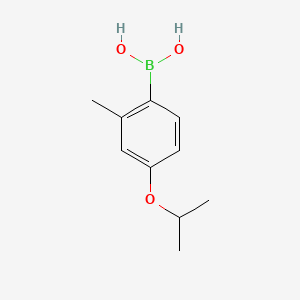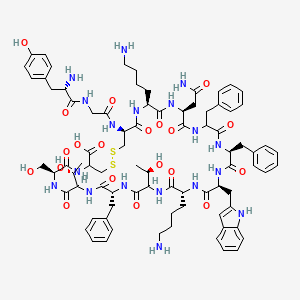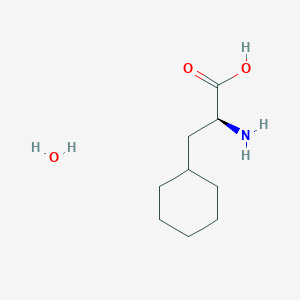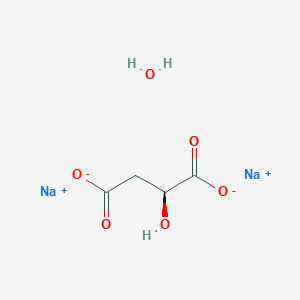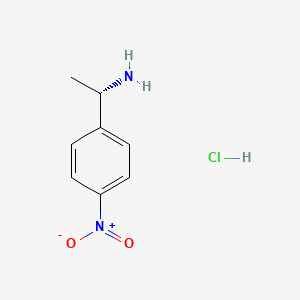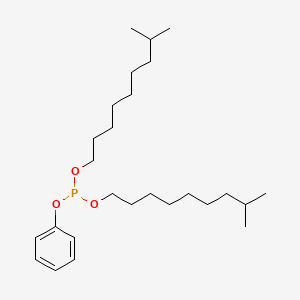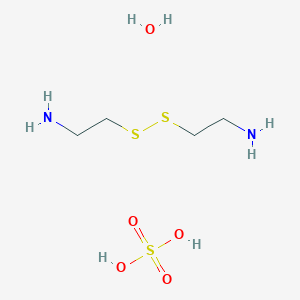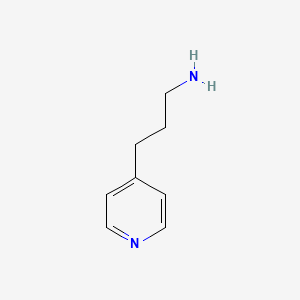
3-(Pyridin-4-yl)propan-1-amine
Vue d'ensemble
Description
“3-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 30532-36-6 and a molecular weight of 136.2 . It has a linear formula of C8H12N2 .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with sodium hydroxide and hydrazine hydrate in methanol and chloroform . The reaction mixture is refluxed for three hours, then an insoluble matter is filtered out, and the filtrate is concentrated under reduced pressure. Chloroform and a 4 N aqueous sodium hydroxide solution are added to the residue, layers are separated, and the organic layer is dried over sodium sulfate. The organic layer is concentrated under reduced pressure and then distilled under reduced pressure to give the compound as a colorless oily matter .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 .
Chemical Reactions Analysis
“this compound” can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Physical And Chemical Properties Analysis
“this compound” is a light yellow to red-brown liquid . It has a boiling point of 248.2°C at 760 mmHg .
Applications De Recherche Scientifique
Pharmacologie : Synthèse d'agents antiviraux et antimicrobiens
La 3-(pyridin-4-yl)propan-1-amine a été utilisée dans la synthèse de divers composés pharmacologiquement actifs. Notamment, elle sert de précurseur dans la création de 1,2,4-triazines, qui présentent un éventail d'activités biologiques, y compris des propriétés antivirales . Cela en fait un composé précieux dans le développement de nouveaux médicaments pour des maladies comme la variole.
Science des matériaux : Catalyseur en synthèse organique
En science des matériaux, ce composé est utilisé comme catalyseur pour les transformations de synthèse organique. Il joue un rôle crucial dans le processus de cyclisation nucléophile intramoléculaire, conduisant à la production de structures organiques complexes telles que la tétrahydro-5H-pyrido[2,3-b]azépine .
Synthèse chimique : Intermédiaire pour les composés hétérocycliques
L'amine est un intermédiaire clé dans la synthèse de composés hétérocycliques, qui sont des structures fondamentales pour de nombreux produits pharmaceutiques. Son implication dans la synthèse de dérivés de l'imidazole, qui ont un large éventail de potentiels thérapeutiques, est particulièrement intéressante .
Biochimie : Inhibition enzymatique
En biochimie, la this compound est impliquée dans l'étude des inhibiteurs enzymatiques. Ses propriétés structurales permettent d'explorer son affinité de liaison à diverses enzymes, aidant à la compréhension des voies biochimiques et au développement de thérapies ciblées .
Chimie analytique : Chromatographie et spectroscopie
Ce composé est également important en chimie analytique, où il peut être utilisé comme étalon ou réactif dans les méthodes chromatographiques et spectroscopiques. Ses propriétés physiques et chimiques bien définies le rendent adapté à l'utilisation en chromatographie liquide haute performance (HPLC) et en spectrométrie de masse (MS) pour analyser des mélanges complexes .
Applications environnementales : Produit chimique de recherche pour la synthèse
La this compound est utilisée comme produit chimique de recherche dans les applications environnementales. Elle est utilisée dans la synthèse de composés qui peuvent être évalués plus avant pour leur impact environnemental, leur biodégradabilité et leur potentiel en tant que produits chimiques verts .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is used in various organic synthesis transformations , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
It is known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that 3-(Pyridin-4-yl)propan-1-amine may act as a nucleophile, reacting with electrophilic sites on its target molecules.
Biochemical Pathways
Given its use in organic synthesis transformations , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.
Result of Action
Given its use in organic synthesis transformations , it is likely that the compound could have a variety of effects depending on the specific context.
Action Environment
It is known to be stable at room temperature . This suggests that this compound may be relatively stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPUSNTWSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559221 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30532-36-6 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

